

Spectroscopic Comparison: 5-(Trifluoromethyl)-2-furoic Acid and Related Furoic Acid Derivatives

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Compound of Interest

Compound Name: *5-(Trifluoromethyl)-2-furoic acid*

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A detailed analysis of the Fourier-Transform Infrared (FT-IR) and Mass Spectrometry (MS) data for **5-(Trifluoromethyl)-2-furoic acid** is presented in comparison to the well-characterized 2-furoic acid and 5-nitro-2-furoic acid. This guide provides researchers, scientists, and drug development professionals with a comparative understanding of the spectroscopic properties of these structurally related compounds, supported by experimental data and protocols.

The introduction of a trifluoromethyl group at the 5-position of the furan ring significantly influences the electronic properties and, consequently, the vibrational and fragmentation patterns of the parent molecule, 2-furoic acid. Understanding these differences is crucial for the unambiguous identification and characterization of these compounds in various research and development settings.

Comparative FT-IR Spectral Data

The FT-IR spectra of furoic acid derivatives are characterized by distinct absorption bands corresponding to the carboxylic acid functional group and the furan ring. The table below summarizes the key vibrational frequencies for **5-(Trifluoromethyl)-2-furoic acid** and its analogs.

Functional Group	Vibrational Mode	2-Furoic Acid (cm ⁻¹)	5-Nitro-2-furoic Acid (cm ⁻¹)	5-(Trifluoromethyl)-2-furoic Acid (Expected, cm ⁻¹)
O-H (Carboxylic Acid)	Stretching	3200-2500 (broad)	3100-2500 (broad)	~3200-2500 (broad)
C=O (Carboxylic Acid)	Stretching	~1700-1680	~1710	~1720-1700
C=C (Furan Ring)	Stretching	~1581, 1476	~1590, 1480	~1590-1570, ~1480-1460
C-O (Furan Ring)	Stretching	~1295, 1180	~1300, 1190	~1300-1280, ~1190-1170
C-CF ₃	Stretching	-	-	~1350-1150 (strong, multiple bands)
NO ₂	Asymmetric Stretching	-	~1530	-
NO ₂	Symmetric Stretching	-	~1350	-

Note: The data for 2-furoic acid and 5-nitro-2-furoic acid are based on published experimental values. The expected ranges for **5-(Trifluoromethyl)-2-furoic acid** are inferred from the known effects of trifluoromethyl substitution.

The presence of the strongly electron-withdrawing trifluoromethyl group is expected to cause a slight blueshift in the C=O stretching frequency compared to 2-furoic acid. The most significant difference will be the appearance of strong absorption bands in the 1350-1150 cm⁻¹ region, characteristic of C-F stretching vibrations.

Comparative Mass Spectrometry Data

Mass spectrometry provides valuable information about the molecular weight and fragmentation pattern of a compound. The electron ionization (EI) mass spectra of these furoic acid derivatives are expected to show characteristic fragmentation pathways.

Ion	Description	2-Furoic Acid (m/z)	5-(Trifluoromethyl)-2-furoic Acid (Expected m/z)
[M] ⁺	Molecular Ion	112	180
[M - OH] ⁺	Loss of hydroxyl radical	95	163
[M - COOH] ⁺	Loss of carboxyl group	67	135
[M - H ₂ O] ⁺	Loss of water (from rearrangement)	94	162
[M - CO] ⁺	Loss of carbon monoxide	84	152
[C ₄ H ₃ O] ⁺	Furan ring fragment	67	-
[CF ₃] ⁺	Trifluoromethyl cation	-	69
[M - CF ₃] ⁺	Loss of trifluoromethyl radical	-	111

The mass spectrum of **5-(Trifluoromethyl)-2-furoic acid** is expected to be dominated by fragmentation pathways involving the loss of the trifluoromethyl group and the carboxylic acid moiety. The presence of a prominent peak at m/z 69 would be a strong indicator of the CF₃ group.

Experimental Protocols

FT-IR Spectroscopy

Sample Preparation: A small amount of the solid sample (1-2 mg) is intimately mixed with approximately 200 mg of dry potassium bromide (KBr) powder using an agate mortar and

pestle. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used for the analysis.

Data Acquisition:

- A background spectrum of the empty sample chamber is recorded to subtract the contribution of atmospheric water and carbon dioxide.
- The KBr pellet containing the sample is placed in the sample holder.
- The infrared spectrum is recorded in the range of 4000-400 cm^{-1} with a resolution of 4 cm^{-1} . Typically, 16 or 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (Electron Ionization)

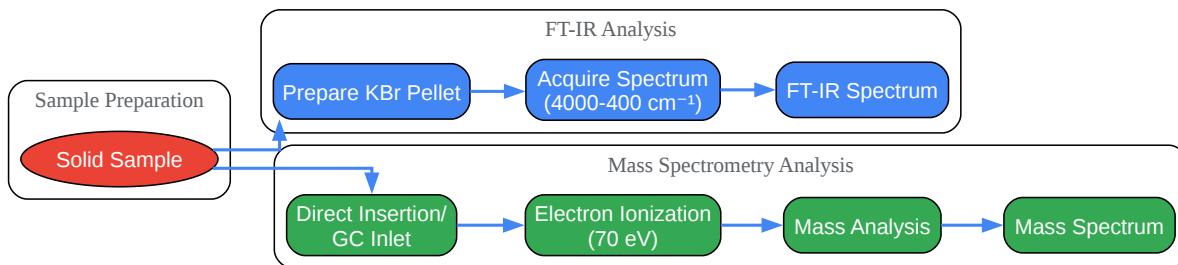
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer via a direct insertion probe or after separation by gas chromatography.

Ionization: The sample is vaporized and then bombarded with a beam of high-energy electrons (typically 70 eV) in the ion source. This causes the molecules to ionize and fragment.

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

Detection: An electron multiplier detector records the abundance of each ion, generating a mass spectrum.

Experimental Workflow



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Caption: Workflow for FT-IR and Mass Spectrometry analysis.

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